molecular formula C24H25ClN4O4S B12211005 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12211005
M. Wt: 501.0 g/mol
InChI Key: PGKRIYTUTRSJRI-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a triazatricyclo core, a chlorophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Final Modifications: The propan-2-yloxypropyl group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and chlorophenyl groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the chlorophenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar tricyclic core and are known for their biological activity.

    Sulfonyl Derivatives: Compounds with sulfonyl groups are widely studied for their reactivity and stability.

    Chlorophenyl Compounds: These compounds are known for their use in pharmaceuticals and agrochemicals.

Uniqueness

What sets 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one apart is its combination of functional groups and the triazatricyclo core

Properties

Molecular Formula

C24H25ClN4O4S

Molecular Weight

501.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H25ClN4O4S/c1-15(2)33-13-5-12-28-21(26)20(34(31,32)18-9-7-17(25)8-10-18)14-19-23(28)27-22-16(3)6-4-11-29(22)24(19)30/h4,6-11,14-15,26H,5,12-13H2,1-3H3

InChI Key

PGKRIYTUTRSJRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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